1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol This compound is characterized by a unique bicyclic structure that includes a furan ring fused to a cyclooctane ring
Vorbereitungsmethoden
The synthesis of 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a suitable cyclooctane derivative with a furan derivative in the presence of a catalyst . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases. Further research is needed to fully elucidate its medicinal properties.
Wirkmechanismus
The mechanism by which 1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone can be compared with other similar compounds, such as:
1-(Furan-2-yl)ethanone: This compound has a simpler structure with a single furan ring and is used as a flavoring agent and intermediate in organic synthesis.
2-Acetylfuran: Similar to 1-(Furan-2-yl)ethanone, this compound is used in the food industry and as a precursor in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its bicyclic structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C12H14O2 |
---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-[(5Z,7E,9E)-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl]ethanone |
InChI |
InChI=1S/C12H14O2/c1-9(13)10-3-2-4-11-7-8-14-12(11)6-5-10/h2-3,5-6,11H,4,7-8H2,1H3/b3-2-,10-5+,12-6+ |
InChI-Schlüssel |
NYLAVYDNWOFGHV-QYYVKADASA-N |
Isomerische SMILES |
CC(=O)/C/1=C/C=C/2\C(CCO2)C/C=C1 |
Kanonische SMILES |
CC(=O)C1=CC=C2C(CCO2)CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.